molecular formula C10H21Cl B13646965 4-(Chloromethyl)-2-methyloctane

4-(Chloromethyl)-2-methyloctane

Cat. No.: B13646965
M. Wt: 176.72 g/mol
InChI Key: AJGPUHRERPKAQH-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-methyloctane is an organic compound characterized by the presence of a chloromethyl group attached to the fourth carbon of a 2-methyloctane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-methyloctane typically involves the chloromethylation of 2-methyloctane. One common method is the reaction of 2-methyloctane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the alkane .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of safer and more environmentally friendly chloromethylating agents, such as methylal and trioxymethylene, can also be employed to minimize the production of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-methyloctane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Amines, ethers, and thioethers.

    Oxidation: Alcohols and carboxylic acids.

    Reduction: Methyl derivatives.

Scientific Research Applications

4-(Chloromethyl)-2-methyloctane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-methyloctane involves its reactivity as an electrophile due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the chlorine, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-2-methyloctane is unique due to its aliphatic structure, which provides different reactivity and applications compared to aromatic chloromethyl compounds. Its linear chain structure allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C10H21Cl

Molecular Weight

176.72 g/mol

IUPAC Name

4-(chloromethyl)-2-methyloctane

InChI

InChI=1S/C10H21Cl/c1-4-5-6-10(8-11)7-9(2)3/h9-10H,4-8H2,1-3H3

InChI Key

AJGPUHRERPKAQH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(C)C)CCl

Origin of Product

United States

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